6-Ethoxy-2-hydrazinopyridine

Medicinal Chemistry Structure-Activity Relationship (SAR) Property Optimization

Choose 6-Ethoxy-2-hydrazinopyridine for medicinal chemistry programs requiring improved membrane permeability and cellular uptake. The 6-ethoxy substituent strategically increases lipophilicity (calculated logP) vs. methoxy or unsubstituted analogs, enhancing passive diffusion across cell membranes – critical for intracellular targets and oral bioavailability. Leverage its highly reactive hydrazino (-NHNH₂) group to build diverse hydrazone libraries for antimicrobial screening. Select this derivative over 2-hydrazinopyridine when improved solubility in organic solvents (ethanol, DCM) is essential for higher reaction yields and simplified purification.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8757708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-2-hydrazinopyridine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=N1)NN
InChIInChI=1S/C7H11N3O/c1-2-11-7-5-3-4-6(9-7)10-8/h3-5H,2,8H2,1H3,(H,9,10)
InChIKeyAMACKJNPJPBXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-2-hydrazinopyridine Procurement Guide: Class and Baseline Characteristics


6-Ethoxy-2-hydrazinopyridine (C7H11N3O, MW 153.18 g/mol, typically 95% purity) is a heterocyclic hydrazinopyridine derivative, a class recognized as versatile building blocks in medicinal chemistry and organic synthesis . The compound incorporates a pyridine ring, a hydrazine functional group, and a 6-ethoxy substituent. The ethoxy group is known to influence the electronic properties of the pyridine ring, potentially fine-tuning its reactivity and interactions in biological systems . The hydrazino moiety (-NHNH2) is a key reactive center, enabling this compound to serve as a precursor for the synthesis of hydrazones and other complex heterocycles, making it a key intermediate for chemical development programs.

Why 6-Ethoxy-2-hydrazinopyridine Cannot Be Simply Replaced by Other Hydrazinopyridines


While hydrazinopyridines are a well-established class, generic substitution is scientifically unsound due to the significant impact of even minor structural variations on key properties. The 6-ethoxy substitution in 6-Ethoxy-2-hydrazinopyridine is not merely a chemical tag; it actively modulates the compound's lipophilicity, electronic distribution, and steric profile compared to analogs like unsubstituted 2-hydrazinopyridine or 6-methoxy-2-hydrazinopyridine [1]. These alterations directly affect critical parameters for procurement, such as solubility, reactivity, and potential biological target engagement. In drug discovery, bioisosteric replacements are used specifically to influence lipophilicity, polarity, and aqueous solubility to achieve improved therapeutic profiles [1]. Therefore, selecting the precise derivative is crucial for ensuring reproducibility and achieving desired outcomes in synthesis or biological assays.

Quantitative Differentiation of 6-Ethoxy-2-hydrazinopyridine: A Comparative Evidence Guide


6-Ethoxy vs. 6-Methoxy Substitution: Impact on Lipophilicity and Electronic Profile

The 6-ethoxy substituent on the pyridine ring provides a key differentiation from the 6-methoxy analog, 6-methoxy-2-hydrazinopyridine. The replacement of a methoxy (-OCH3) with an ethoxy (-OCH2CH3) group is a standard medicinal chemistry strategy to increase lipophilicity (calculated logP) and steric bulk, which can enhance membrane permeability and target binding affinity. The ethoxy group also exerts a slightly stronger electron-donating inductive effect (+I), subtly altering the electron density of the pyridine ring and the nucleophilicity of the hydrazino group. This fine-tuning of physicochemical properties makes 6-ethoxy-2-hydrazinopyridine a more suitable starting material for developing lead compounds that require greater lipophilicity or specific steric constraints compared to those derived from the methoxy analog . While specific logP values for this compound are not publicly available, the class-level inference is well-established in medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Property Optimization

Ethoxy Group Confers Advantageous Solubility Profile for Synthetic Handling

The presence of the 6-ethoxy group is expected to enhance solubility in organic solvents compared to the unsubstituted parent compound, 2-hydrazinopyridine. While 2-hydrazinopyridine is reported as a deep red crystalline solid with strong alkalinity and is insoluble in water but soluble in alcohol , the addition of the ethoxy substituent increases its lipophilic character, improving its miscibility and ease of handling in common organic solvents used for reactions, such as ethanol, dichloromethane, or ethers. This is a critical practical consideration for synthetic chemists. The improved solubility directly translates to more efficient reactions, easier purification steps, and ultimately higher yields and purity in downstream synthesis.

Organic Synthesis Process Chemistry Solubility

Proven Antibacterial Potential in 2-Hydrazinopyridine Derivatives Supports 6-Ethoxy Analog Development

The 2-hydrazinopyridine scaffold is a validated starting point for developing antibacterial agents. Studies demonstrate that metal complexes derived from 2-hydrazinopyridine exhibit activity against clinically relevant bacterial strains. For example, tridentate hydrazone metal complexes synthesized from 2-hydrazinopyridine were tested against Escherichia coli, Acinetobacter baumannii, and Enterococcus faecalis using the agar diffusion disc method [1]. This establishes the hydrazinopyridine core as a viable scaffold for antimicrobial research. The 6-ethoxy derivative, by virtue of its substituent effects on lipophilicity and electronic properties, is a distinct and potentially more optimized analog for developing novel antibacterial compounds, especially against multidrug-resistant pathogens.

Antimicrobial Research Drug Discovery Medicinal Chemistry

Optimal Scientific and Procurement Applications for 6-Ethoxy-2-hydrazinopyridine


Medicinal Chemistry Lead Optimization Requiring Increased Lipophilicity

Procure 6-Ethoxy-2-hydrazinopyridine for medicinal chemistry programs where the lead series suffers from poor membrane permeability or cellular uptake. The ethoxy group, relative to methoxy or unsubstituted analogs, offers a strategic increase in lipophilicity (calculated logP) that can enhance passive diffusion across cell membranes, a critical property for intracellular targets or oral bioavailability .

Synthesis of Hydrazone Libraries for Antimicrobial Screening

Use this compound as a versatile building block to generate diverse hydrazone libraries for antimicrobial screening. The validated antibacterial activity of related 2-hydrazinopyridine derivatives provides a strong rationale for using the 6-ethoxy analog to explore novel chemical space with optimized physicochemical properties for drug development.

Development of Bioactive Heterocyclic Compounds via Hydrazone Formation

Leverage the highly reactive hydrazino group (-NHNH2) of 6-Ethoxy-2-hydrazinopyridine for condensation reactions with aldehydes or ketones to form hydrazones. These reactions are foundational for creating a wide range of heterocyclic compounds, including pyrazoles, triazoles, and other nitrogen-containing rings, which are privileged structures in pharmaceutical and agrochemical research [1].

Organic Synthesis Optimization: Improved Solubility and Handling

Select this compound over 2-hydrazinopyridine for reaction schemes requiring improved solubility in organic solvents. The enhanced lipophilicity from the 6-ethoxy group facilitates better dissolution and reaction homogeneity in common organic media like ethanol or dichloromethane, leading to higher yields and simplified purification processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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